molecular formula C15H15NO2S B5802875 N-(3-methoxyphenyl)-2-(methylthio)benzamide

N-(3-methoxyphenyl)-2-(methylthio)benzamide

Cat. No. B5802875
M. Wt: 273.4 g/mol
InChI Key: GEGRKBYCPYDQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(methylthio)benzamide, also known as MMB or 3-MMC-3-MeO, is a synthetic compound that has gained attention in the scientific community due to its potential use in research. MMB belongs to the class of cathinones, which are a group of psychoactive compounds.

Mechanism of Action

N-(3-methoxyphenyl)-2-(methylthio)benzamide is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. It also acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxyphenyl)-2-(methylthio)benzamide can induce a range of effects on the central nervous system, including increased locomotor activity, decreased anxiety-like behavior, and altered reward processing. It has also been shown to have effects on cardiovascular function, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-(methylthio)benzamide in research is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed for experiments. However, one limitation is the lack of information on its long-term effects and potential toxicity, which requires further investigation.

Future Directions

Future research on N-(3-methoxyphenyl)-2-(methylthio)benzamide could focus on its potential use in the development of new drugs for the treatment of neurological disorders. It could also explore the mechanisms underlying its effects on reward processing and the potential for addiction. Additionally, further investigation is needed to determine the safety and toxicity of N-(3-methoxyphenyl)-2-(methylthio)benzamide for potential therapeutic use.

Synthesis Methods

N-(3-methoxyphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetonitrile with methyl mercaptan, followed by the addition of benzoyl chloride and subsequent purification.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylthio)benzamide has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and addiction. It has also been studied for its potential use as a tool in neuroscience research to better understand the mechanisms of action of certain neurotransmitters.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-18-12-7-5-6-11(10-12)16-15(17)13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGRKBYCPYDQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(methylthio)benzamide

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